The Core Mechanism of VIM-2: A Technical Guide for Researchers
The Core Mechanism of VIM-2: A Technical Guide for Researchers
Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) is a clinically significant Ambler class B metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2] This guide provides an in-depth analysis of the VIM-2 mechanism of action, tailored for researchers, scientists, and drug development professionals.
Catalytic Mechanism of VIM-2
The catalytic activity of VIM-2 is dependent on the presence of one or two zinc ions in its active site, which are crucial for the hydrolysis of the β-lactam ring.[1][2] The active site is located in a shallow cleft, and its flexibility is thought to contribute to the enzyme's ability to accommodate a wide range of β-lactam substrates. The hydrolysis mechanism proceeds through a very short-lived anionic intermediate.[3][4]
The active site of VIM-2 contains two zinc ions, Zn1 and Zn2, which are coordinated by several key amino acid residues. Zn1 is typically coordinated by three histidine residues (His116, His118, and His196), while Zn2 is coordinated by a different set of residues, including an aspartate (Asp120), a cysteine (Cys221), and a histidine (His263), with a bridging water molecule or hydroxide ion between the two zinc ions. The precise coordination can vary slightly depending on the specific crystal structure and conditions.
The proposed catalytic cycle involves the following key steps:
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Substrate Binding: The β-lactam antibiotic binds to the active site of VIM-2.
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Nucleophilic Attack: A hydroxide ion, activated by the zinc ions, acts as a nucleophile and attacks the carbonyl carbon of the β-lactam ring.
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Intermediate Formation: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.
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Ring Opening: The C-N bond of the β-lactam ring is cleaved, opening the ring.
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Protonation and Product Release: The intermediate is protonated, leading to the formation of the inactive, hydrolyzed antibiotic, which is then released from the active site.
Quantitative Data on VIM-2 Activity
The efficacy of VIM-2 in hydrolyzing various β-lactam antibiotics is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is often expressed as the kcat/Km ratio.
Table 1: Steady-State Kinetic Parameters of VIM-2 for Various β-Lactam Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Penicillin G | 14 ± 2 | 1000 ± 100 | 71 |
| Ampicillin | 50 ± 5 | 800 ± 80 | 16 |
| Cephaloridine | 25 ± 3 | 1200 ± 120 | 48 |
| Cephalothin | 30 ± 4 | 900 ± 90 | 30 |
| Cefuroxime | 150 ± 20 | 400 ± 40 | 2.7 |
| Imipenem | 110 ± 10 | 700 ± 70 | 6.4 |
| Meropenem | 80 ± 8 | 500 ± 50 | 6.3 |
| Chromacef | 8 ± 2 | 22 ± 2 | 2.75 |
Note: The kinetic parameters can vary depending on the experimental conditions such as buffer, pH, and temperature. The data presented is a compilation from various sources for comparative purposes.[3]
Inhibition of VIM-2
The development of potent and specific inhibitors of VIM-2 is a major goal in overcoming antibiotic resistance. Various classes of compounds have been investigated for their inhibitory activity, which is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 2: Inhibition Constants of Various Compounds against VIM-2
| Inhibitor | Inhibition Type | IC50 (μM) | Ki (μM) |
| EDTA | Zinc Chelator | 50 | - |
| Mitoxantrone | Non-competitive | - | 1.5 ± 0.2 |
| 4-chloromercuribenzoic acid (pCMB) | Slowly reversible/irreversible | - | - |
| N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide | Competitive | - | 0.41 ± 0.03 |
| rac-2-ω-phenylpropyl-3-mercaptopropionic acid (PhenylC3SH) | Competitive | - | 0.22 |
| Taniborbactam | - | - | 0.02 |
Note: The inhibition constants can vary based on the assay conditions and the substrate used.[1][5][6]
Experimental Protocols
Protein Expression and Purification of VIM-2
A common method for obtaining purified VIM-2 for in vitro studies involves recombinant expression in Escherichia coli.[7]
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Gene Cloning: The gene encoding VIM-2 is cloned into a suitable expression vector, often with an N- or C-terminal purification tag (e.g., His-tag).
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Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
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Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).
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Tag Cleavage: The purification tag is often removed by enzymatic cleavage (e.g., with TEV protease) to obtain the native protein sequence.
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Further Purification: Additional purification steps, such as ion-exchange chromatography and size-exclusion chromatography, are employed to achieve high purity.
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Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically by measuring the absorbance at 280 nm.
Enzyme Kinetics Assay (Steady-State)
Steady-state kinetics are used to determine the Km and kcat of VIM-2 for various substrates. A common method involves monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin, spectrophotometrically.
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Reaction Mixture Preparation: A reaction buffer is prepared (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl, 100 µM ZnCl₂).
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Substrate and Enzyme Preparation: A range of substrate concentrations is prepared. The purified VIM-2 enzyme is diluted to a suitable concentration.
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Initiation of Reaction: The reaction is initiated by adding the enzyme to the reaction mixture containing the substrate.
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Monitoring Hydrolysis: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. For nitrocefin, hydrolysis leads to an increase in absorbance at 482 nm.
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Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat is then calculated from Vmax and the enzyme concentration.
Pre-Steady-State Kinetics (Stopped-Flow)
To investigate the formation and decay of reaction intermediates, pre-steady-state kinetics are performed using a stopped-flow instrument. This technique allows for the rapid mixing of enzyme and substrate and the monitoring of the reaction on a millisecond timescale.
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Instrument Setup: A stopped-flow spectrophotometer is used, which rapidly mixes small volumes of enzyme and substrate solutions.
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Reaction Monitoring: The reaction is monitored by absorbance or fluorescence changes immediately after mixing. For some substrates, a transient intermediate with a distinct spectral signature can be observed.
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Data Analysis: The resulting kinetic traces are fitted to specific kinetic models to determine the rate constants for individual steps in the reaction pathway, such as substrate binding, intermediate formation, and product release.
X-ray Crystallography
Determining the three-dimensional structure of VIM-2 provides crucial insights into its active site architecture and mechanism of action.
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Crystallization: Purified VIM-2 is crystallized, often in the presence of a substrate or inhibitor, using techniques such as sitting-drop or hanging-drop vapor diffusion. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote crystal growth.
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Cryoprotection: Crystals are cryoprotected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.
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X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
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Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure.
Impact of VIM-2 on Antibiotic Resistance
The expression of VIM-2 in pathogenic bacteria has significant clinical implications. By efficiently hydrolyzing a broad range of β-lactam antibiotics, VIM-2 renders these drugs ineffective, leading to treatment failure.
In susceptible bacteria, β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell death. However, in bacteria expressing VIM-2, the enzyme hydrolyzes the antibiotics before they can reach their PBP targets, thus protecting the bacteria and allowing them to survive and proliferate. Understanding the detailed mechanism of VIM-2 is therefore critical for the design of effective inhibitors that can restore the efficacy of β-lactam antibiotics against resistant pathogens.
References
- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of VIM-2, a Carbapenem-Hydrolyzing Metallo-β-Lactamase and Its Plasmid- and Integron-Borne Gene from a Pseudomonas aeruginosa Clinical Isolate in France - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel mechanism of hydrolysis of therapeutic beta-lactams by Stenotrophomonas maltophilia L1 metallo-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor taniborbactam against metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
